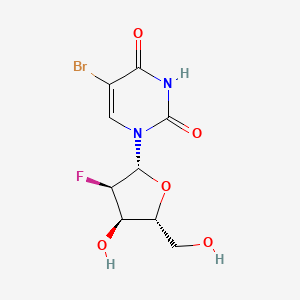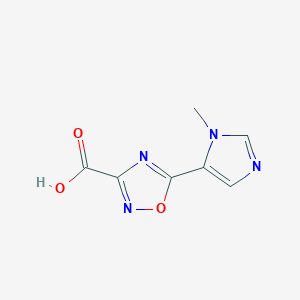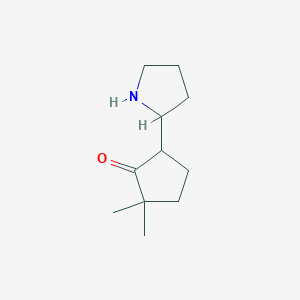![molecular formula C20H23FN2O B13085817 1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] CAS No. 947617-96-1](/img/structure/B13085817.png)
1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound features a unique spiro structure, which is characterized by two rings sharing a single atom
Métodos De Preparación
The synthesis of 1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (100°C) to form the benzo[b][1,4]oxazepine core
Análisis De Reacciones Químicas
1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action for 1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. The fluorine atom and benzyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate biological activity through steric and electronic effects .
Comparación Con Compuestos Similares
Similar compounds to 1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] include other benzo[b][1,4]oxazepine derivatives and spiro compounds. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical and biological properties. For example:
Benzo[b][1,4]oxazepine derivatives:
Spiro compounds: The spiro structure is common in many biologically active molecules, and variations in the attached rings can lead to different pharmacological profiles.
Propiedades
Número CAS |
947617-96-1 |
|---|---|
Fórmula molecular |
C20H23FN2O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1'-benzyl-7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C20H23FN2O/c21-17-6-7-19-18(14-17)22-11-8-20(24-19)9-12-23(13-10-20)15-16-4-2-1-3-5-16/h1-7,14,22H,8-13,15H2 |
Clave InChI |
OIMOIMLSQGFHJP-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C=CC(=C2)F)OC13CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13085760.png)
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13085770.png)





![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)

![2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B13085825.png)

